(R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
Description
The compound (R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide belongs to the 1,2-benzisothiazole 1,1-dioxide family, a class of heterocyclic sulfonamides with diverse pharmacological applications. These compounds are characterized by a fused benzene and isothiazole ring system, with the sulfur atom oxidized to a sulfone group. The (R)-enantiomer’s stereochemistry and substituents (methyl and p-tolyl groups at positions 2 and 3, respectively) confer unique physicochemical and biological properties. Derivatives of this scaffold have been explored as 5-HT₁ₐ receptor antagonists, analgesics, and enzyme inhibitors .
Properties
CAS No. |
256221-14-4 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(3R)-2-methyl-3-(4-methylphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO2S/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)19(17,18)16(15)2/h3-10,15H,1-2H3/t15-/m1/s1 |
InChI Key |
STYDDXVVFOELNK-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3S(=O)(=O)N2C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3S(=O)(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl compound, followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural Analogues of 1,2-Benzisothiazole 1,1-Dioxides
Photochemical and Thermal Reactivity
- Homolytic N–S Cleavage: Similar to saccharin derivatives, the target compound undergoes light-induced N–S bond cleavage, but the presence of a chiral center may alter reaction kinetics or product distribution compared to non-chiral analogues .
Biological Activity
(R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is classified under the benzisothiazole derivatives, which are known for various biological activities. The molecular formula is , and it features a benzene ring fused with a thiazole ring. This structural arrangement is significant for its biological interactions.
Antimicrobial Activity
Research has shown that benzisothiazole derivatives exhibit notable antimicrobial properties. In particular:
- Antibacterial Activity : Studies indicate that certain derivatives demonstrate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the benzisothiazole structure can enhance this activity .
- Antifungal Activity : Some derivatives have been evaluated for antifungal properties, showing selective inhibition against various fungal strains. The effectiveness often correlates with the chemical modifications made to the benzisothiazole core .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Tyrosinase Inhibition : Benzisothiazole derivatives have been studied for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Certain analogs have shown strong inhibitory effects, with IC50 values indicating their potency compared to standard inhibitors like kojic acid .
Study on Antibacterial Properties
A significant study evaluated the antibacterial effects of various benzisothiazole derivatives, including this compound. The results demonstrated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (R)-2-Methyl-3-p-tolyl... | Staphylococcus aureus | 32 µg/mL |
| (R)-2-Methyl-3-p-tolyl... | Bacillus subtilis | 64 µg/mL |
These findings suggest that structural variations significantly influence antibacterial efficacy.
Study on Antifungal Properties
In another investigation focusing on antifungal activity:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| (R)-2-Methyl-3-p-tolyl... | Candida albicans | 16 µg/mL |
| (R)-2-Methyl-3-p-tolyl... | Aspergillus niger | 32 µg/mL |
These results highlight the selective antifungal activity of the compound against specific strains.
Toxicological Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
